molecular formula C14H20ClNO4S B13073178 Benzyl N-[3-(chlorosulfonyl)-2,2-dimethylpropyl]-N-methylcarbamate

Benzyl N-[3-(chlorosulfonyl)-2,2-dimethylpropyl]-N-methylcarbamate

Cat. No.: B13073178
M. Wt: 333.8 g/mol
InChI Key: QIMKZHHCMZWQKW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl N-[3-(chlorosulfonyl)-2,2-dimethylpropyl]-N-methylcarbamate typically involves the reaction of benzyl isothiocyanate with 3-(chlorosulfonyl)-2,2-dimethylpropylamine under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or acetonitrile . The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. Cold-chain transportation is often required to maintain the stability of the compound during storage and transportation .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[3-(chlorosulfonyl)-2,2-dimethylpropyl]-N-methylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl N-[3-(chlorosulfonyl)-2,2-dimethylpropyl]-N-methylcarbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl N-[3-(chlorosulfonyl)-2,2-dimethylpropyl]-N-methylcarbamate involves the interaction with specific molecular targets, such as enzymes or proteins. The compound can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt normal biochemical pathways and result in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl N-[3-(chlorosulfonyl)-2,2-dimethylpropyl]-N-methylcarbamate is unique due to its specific structural features, such as the presence of the chlorosulfonyl group and the 2,2-dimethylpropyl moiety. These structural elements confer distinct reactivity and biological activity compared to similar compounds .

Properties

Molecular Formula

C14H20ClNO4S

Molecular Weight

333.8 g/mol

IUPAC Name

benzyl N-(3-chlorosulfonyl-2,2-dimethylpropyl)-N-methylcarbamate

InChI

InChI=1S/C14H20ClNO4S/c1-14(2,11-21(15,18)19)10-16(3)13(17)20-9-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3

InChI Key

QIMKZHHCMZWQKW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN(C)C(=O)OCC1=CC=CC=C1)CS(=O)(=O)Cl

Origin of Product

United States

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